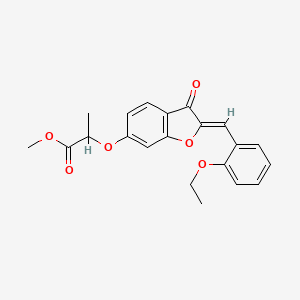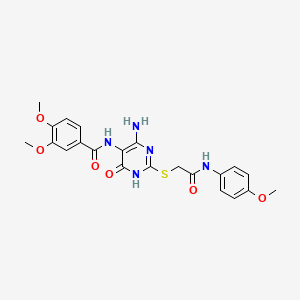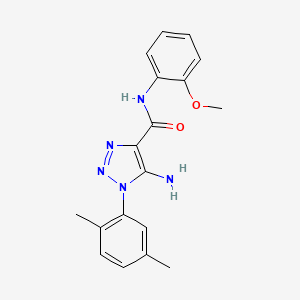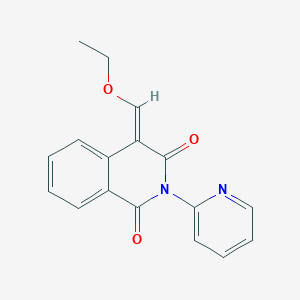
(4E)-4-(ethoxymethylidene)-2-pyridin-2-ylisoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. For example, the molecular formula of this compound is C17H14N2O31.
Synthesis Analysis
The synthesis of a compound involves understanding the chemical reactions that lead to its formation. This usually requires a detailed study of the reaction mechanisms, the reagents used, and the conditions under which the reaction takes place.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, identifying the products formed, and studying the factors that influence the rate of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, polarity, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Schiff Bases and Crystal Structure Analysis
Unsymmetrical Schiff bases derived from 3,4-diaminopyridine and their reactions have been explored. The study discusses the synthesis, characterization, and crystal structure of these compounds, highlighting their intermolecular hydrogen-bonded dimers in the crystalline state (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Reactions with Ethoxymethylenemalonic Acid Derivatives
The reactions of quinazoline compounds with ethoxymethylenemalonic acid derivatives demonstrate different outcomes compared to quinoline analogs, including the formation of pyridoquinazolines and pyrimidoquinazolines (Deady, Mackay, & Werden, 1989).
Fluorescence and Sensor Applications
- Fluorescence Emission by Metal Ions: A study on pyridine tethered 1,4-naphthoquinone derivatives shows selective fluorescence emission changes when interacting with various metal ions, indicating potential applications in sensing and fluorescence-based assays (Jali, Masud, & Baruah, 2013).
Electronic and Photophysical Properties
- Synthesis and Electroluminescent Applications: Research on low-molecular weight compounds for potential use in organic light-emitting devices (OLEDs) includes the synthesis and photophysical property investigation of compounds with electroluminescent layer applications (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Chemical Reactions and Derivatives Formation
Radical Cyclization for Heterocycles Synthesis
A method involving radical cyclization has been used to synthesize pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, showcasing a strategy for constructing complex heterocyclic systems (Majumdar & Mukhopadhyay, 2003).
Lewis Acid Catalyzed Reactions
Lewis acid catalysis has facilitated the synthesis of pyrrolidine and tetrahydroquinoline derivatives from arylvinylidenecyclopropanes, demonstrating the versatility of this approach in generating diverse heterocyclic compounds (Lu & Shi, 2007).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves identifying areas where further research is needed. This could include developing more efficient synthesis methods, studying new reactions, or exploring potential applications.
Eigenschaften
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-pyridin-2-ylisoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-22-11-14-12-7-3-4-8-13(12)16(20)19(17(14)21)15-9-5-6-10-18-15/h3-11H,2H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYADTDUIGINHY-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxymethylidene)-2-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)
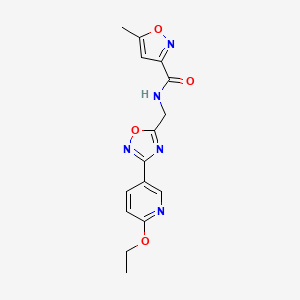
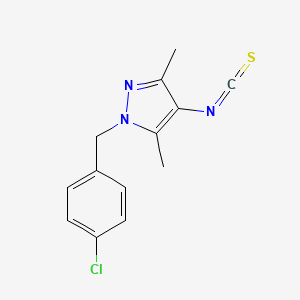
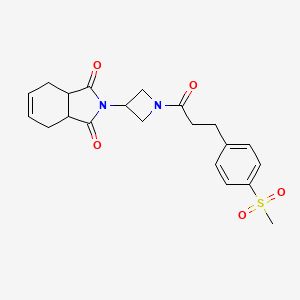
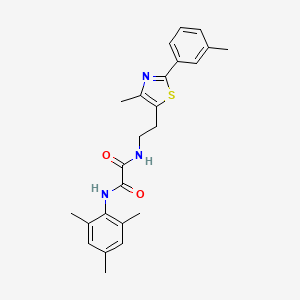
![Tert-butyl N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B2721017.png)
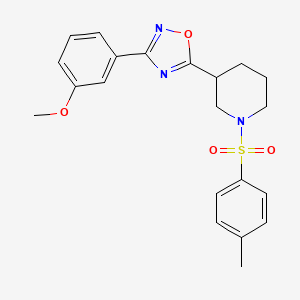
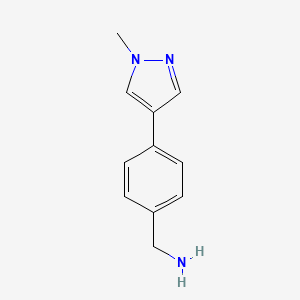
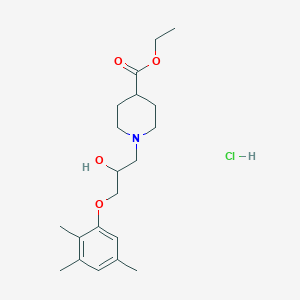
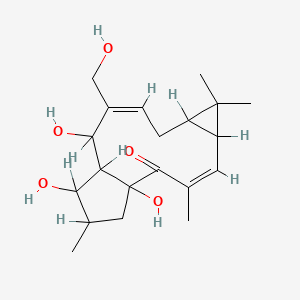
![(6-Ethoxypyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2721025.png)
